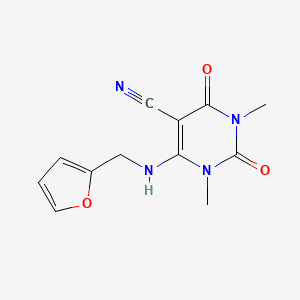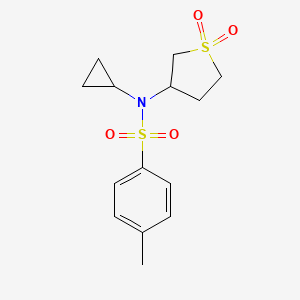![molecular formula C19H20N2O3 B7546170 N-(3-methoxyphenyl)-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B7546170.png)
N-(3-methoxyphenyl)-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methoxyphenyl)-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide, also known as MPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MPB is a synthetic compound that belongs to the class of benzamides and has been found to exhibit various biological activities.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. N-(3-methoxyphenyl)-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. N-(3-methoxyphenyl)-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide has also been found to bind to the cannabinoid receptor type 1 (CB1), which is involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects
N-(3-methoxyphenyl)-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide has been found to exhibit various biochemical and physiological effects. N-(3-methoxyphenyl)-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide has been found to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. N-(3-methoxyphenyl)-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide has also been found to reduce the activity of the transcription factor NF-κB, which is involved in the regulation of inflammation. N-(3-methoxyphenyl)-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide has been found to exhibit analgesic effects, and its potential use as a painkiller is currently being investigated.
Advantages and Limitations for Lab Experiments
N-(3-methoxyphenyl)-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide has several advantages for lab experiments. N-(3-methoxyphenyl)-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide is a synthetic compound that is easy to synthesize and purify. N-(3-methoxyphenyl)-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide has also been found to exhibit high potency and selectivity for its biological targets. However, N-(3-methoxyphenyl)-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide has some limitations for lab experiments. N-(3-methoxyphenyl)-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide has been found to exhibit low solubility in aqueous solutions, which can limit its use in certain assays. N-(3-methoxyphenyl)-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide has also been found to exhibit cytotoxic effects at high concentrations, which can limit its use in cell-based assays.
Future Directions
There are several future directions for the study of N-(3-methoxyphenyl)-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide. N-(3-methoxyphenyl)-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide has been found to exhibit potential therapeutic effects for the treatment of various diseases, including cancer and neurodegenerative diseases. Further studies are needed to investigate the safety and efficacy of N-(3-methoxyphenyl)-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide as a therapeutic agent. N-(3-methoxyphenyl)-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide has also been found to exhibit potential use as a tool compound for the study of various biological processes, including inflammation and pain. Further studies are needed to investigate the mechanism of action of N-(3-methoxyphenyl)-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide and its potential use as a tool compound.
Synthesis Methods
The synthesis of N-(3-methoxyphenyl)-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide involves the reaction of 3-methoxybenzoyl chloride with 2-pyrrolidinone in the presence of triethylamine. The resulting intermediate is then reacted with formaldehyde and hydrogen cyanide to obtain N-(3-methoxyphenyl)-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide. The synthesis of N-(3-methoxyphenyl)-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide has been optimized to yield high purity and high yield of the compound.
Scientific Research Applications
N-(3-methoxyphenyl)-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. N-(3-methoxyphenyl)-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide has also been investigated for its potential use as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. N-(3-methoxyphenyl)-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide has been found to exhibit cytotoxic effects against cancer cells, and its potential use as a chemotherapeutic agent is currently being investigated.
properties
IUPAC Name |
N-(3-methoxyphenyl)-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-24-17-8-3-7-16(12-17)20-19(23)15-6-2-5-14(11-15)13-21-10-4-9-18(21)22/h2-3,5-8,11-12H,4,9-10,13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCPXQWMQYYJFOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC=CC(=C2)CN3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[1-(Oxolan-2-ylmethyl)tetrazol-5-yl]sulfanylmethyl]-1,3-benzoxazole](/img/structure/B7546088.png)
![Benzo[1,3]dioxole-5-carboxylic Acid indan-1-ylamide](/img/structure/B7546094.png)
![3-[(5-Chlorothiophen-2-yl)methyl]-7-fluoroquinazolin-4-one](/img/structure/B7546100.png)
![4-[(4-Propan-2-ylphenyl)sulfamoyl]benzamide](/img/structure/B7546108.png)

![N-(2,6-dichloro-3-methylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide](/img/structure/B7546152.png)


![6-[2-(4-Methoxyphenyl)pyrrolidin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B7546165.png)


![2-[[2-(2-Chlorophenyl)sulfanylacetyl]amino]-2-phenylacetamide](/img/structure/B7546187.png)

